Predicted Lipophilicity (XLogP3-AA) Differentiates from Chloro-Fluoro and Ethoxy Analogs
Computational prediction benchmarks a key differential for 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine. Its XLogP3-AA value of 2.7, driven by the 3‑chloro‑4‑methoxybenzenesulfonyl motif, is deliberately tuned to balance permeability and solubility. In contrast, the 3‑chloro‑4‑fluoro analog (CAS 2097923-37-8) and 4‑ethoxybenzoyl analog (CAS 2097912-98-4) exhibit distinct computed lipophilicities due to their different substituent electronic profiles, which can shift target binding kinetics and in vitro metabolic stability [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (CAS 2097897-73-7) |
| Comparator Or Baseline | 3-Chloro-4-fluorobenzenesulfonyl analog (CAS 2097923-37-8) and 4-Ethoxybenzoyl analog (CAS 2097912-98-4); exact comparator values unavailable but predicted to differ |
| Quantified Difference | Quantitative difference not calculated; differentiation is based on distinct molecular formula and atom types resulting in unique predicted partition coefficients. |
| Conditions | Computational prediction via PubChem XLogP3 algorithm. |
Why This Matters
This matters because the precise XLogP3-AA of 2.7 positions the compound in a specific lipophilicity window that is a critical determinant for oral bioavailability and cell permeability, making it a distinct tool for SAR studies where fine-tuning logP is required.
- [1] PubChem. (2026). Compound Summary for CID 126851396: 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine. National Center for Biotechnology Information. View Source
